Ácido 8-nitroquinolina-4-carboxílico

Descripción general

Descripción

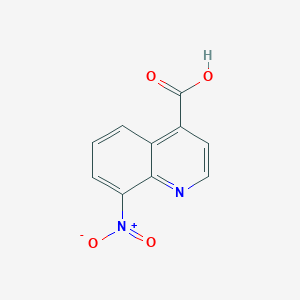

8-Nitroquinoline-4-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2O4. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The presence of both nitro and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

8-Nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Quinoline derivatives, to which 8-nitroquinoline-4-carboxylic acid belongs, are known to have a broad spectrum of bio-responses . They are considered a privileged structure in drug discovery programs due to their various applications in medicinal and industrial chemistry .

Mode of Action

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that 8-Nitroquinoline-4-carboxylic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bio-responses . These include anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses , suggesting that 8-Nitroquinoline-4-carboxylic acid may have similar effects.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the use of catalysts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinoline-4-carboxylic acid typically involves the nitration of quinoline derivatives followed by oxidation. One common method includes the nitration of 2-methylquinoline to produce a mixture of isomeric nitroquinolines, followed by the oxidation of the methyl group to a carboxylic acid . This process can involve steps such as bromination and hydrolysis in aqueous sulfuric acid.

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry approaches. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous chemicals.

Análisis De Reacciones Químicas

Types of Reactions: 8-Nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 8-aminoquinoline-4-carboxylic acid, while oxidation of the methyl group can produce 8-nitroquinoline-4-carboxylic acid .

Comparación Con Compuestos Similares

Quinoline: A parent compound with a wide range of applications in medicinal chemistry.

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

Quinoline-4-carboxylic acid: Lacks the nitro group but shares similar chemical reactivity.

Uniqueness: 8-Nitroquinoline-4-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Actividad Biológica

8-Nitroquinoline-4-carboxylic acid (8-NQCA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 8-NQCA, including its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

- Molecular Formula : C₁₀H₆N₂O₄

- Molecular Weight : 218.17 g/mol

- CAS Number : 121689-22-3

Antimicrobial Activity

8-NQCA exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of 8-hydroxyquinoline, including 8-NQCA, possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–16 µg/mL |

| Escherichia coli | 1 × 10⁻⁶ mg/mL |

| Klebsiella pneumoniae | 25 mm inhibition zone |

The activity against these strains is influenced by the lipophilicity of the substituents on the quinoline nucleus. Compounds with higher lipophilicity tend to penetrate bacterial membranes more effectively, enhancing their antimicrobial efficacy .

Anticancer Activity

Research has indicated that 8-NQCA and its derivatives exhibit promising anticancer activity. A notable study highlighted the potential of these compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

In vitro studies have shown that 8-NQCA can induce apoptosis in cancer cell lines by activating caspase pathways. The compound was tested against several cancer cell lines, yielding IC₅₀ values ranging from 10 to 50 µM, indicating moderate potency.

Antiviral Activity

The antiviral properties of 8-NQCA are particularly noteworthy, especially in the context of emerging viral infections. Recent investigations have focused on its effectiveness against viruses such as dengue and influenza.

Research Findings

- Dengue Virus : A study reported that certain derivatives of 8-NQCA exhibited significant antiviral activity against dengue virus with inhibition rates exceeding 70% at concentrations below 10 µM.

- Influenza Virus : Another study indicated that modifications to the nitro group on the quinoline ring could enhance antiviral activity, suggesting a structure-activity relationship that warrants further exploration .

Summary of Biological Activities

The following table summarizes the biological activities associated with 8-NQCA:

| Activity Type | Target Organisms/Cells | Efficacy/IC₅₀ or MIC |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 4–16 µg/mL |

| Escherichia coli | MIC: 1 × 10⁻⁶ mg/mL | |

| Anticancer | Various cancer cell lines | IC₅₀: 10–50 µM |

| Antiviral | Dengue virus | Inhibition >70% <10 µM |

| Influenza virus | Structure-dependent efficacy |

Propiedades

IUPAC Name |

8-nitroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-4-5-11-9-6(7)2-1-3-8(9)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCVWMWVBLLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.